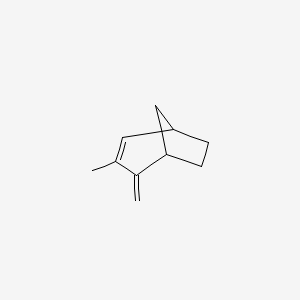
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-methylenebicyclo(321)oct-2-ene is an organic compound with the molecular formula C10H14 It is a bicyclic compound featuring a unique structure with multiple rings and double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions using halogens (e.g., chlorine, bromine) or other electrophiles can lead to substitution products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s derivatives may have biological activity and can be used in drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene involves its interaction with molecular targets through its reactive double bonds and bicyclic structure. These interactions can lead to various chemical transformations, making it a versatile compound in synthetic chemistry. The specific pathways and targets depend on the context of its use, such as in catalysis or as a precursor in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(3.2.1)oct-2-ene: A similar bicyclic compound with a different substitution pattern.
1-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene: Another related compound with a methyl group at a different position.
Uniqueness
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct reactivity and properties compared to other similar bicyclic compounds.
Propiedades
Número CAS |
49826-53-1 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
3-methyl-4-methylidenebicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C10H14/c1-7-5-9-3-4-10(6-9)8(7)2/h5,9-10H,2-4,6H2,1H3 |
Clave InChI |
AUDQUDMLUZNYFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2CCC(C2)C1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
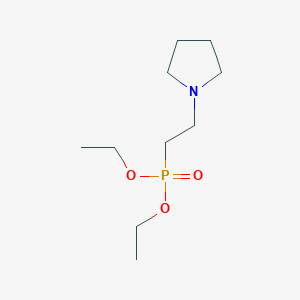
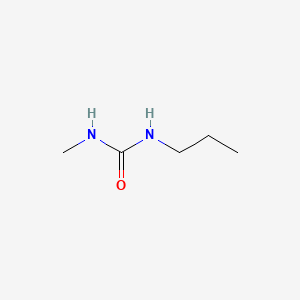
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
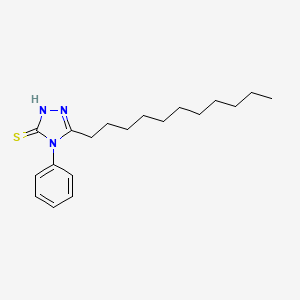
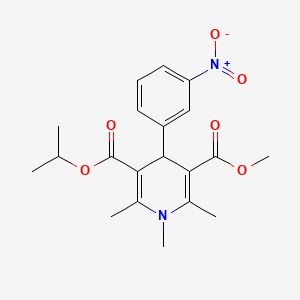

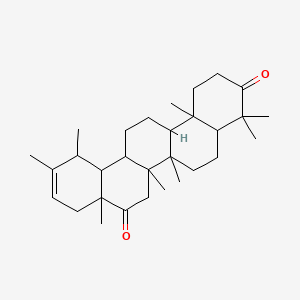
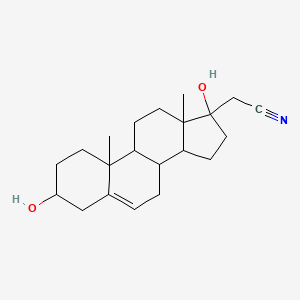


![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)

